3-(2-methoxyethyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione
Description
3-(2-Methoxyethyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by a bicyclic tetrahydroisoquinoline-carbonyl moiety at position 7 and a 2-methoxyethyl substituent at position 3. The quinazoline-2,4-dione core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including kinase inhibition and antibacterial properties .
Propriétés
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-28-11-10-24-20(26)17-7-6-15(12-18(17)22-21(24)27)19(25)23-9-8-14-4-2-3-5-16(14)13-23/h2-7,12H,8-11,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFVGOSDMZIISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-(2-methoxyethyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione belongs to the class of quinazoline derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a quinazoline core with a tetrahydroisoquinoline moiety and a methoxyethyl substituent. The structural diversity contributes to its biological activity.
Antitumor Activity
Quinazoline derivatives, including those similar to our compound of interest, have demonstrated significant antitumor properties. Research has shown that quinazoline-2,4(1H,3H)-diones can inhibit the proliferation of various human tumor cell lines. For instance, compounds with similar structures exhibited average logGI50 values ranging from -6.1 to -6.44 against 60 different human tumor cell lines . The presence of specific substituents at certain positions on the quinazoline ring has been linked to enhanced activity.
| Compound | Average logGI50 | Targeted Cell Lines |
|---|---|---|
| 60 | -6.1 | Multiple Human Tumors |
| 65 | -6.13 | Multiple Human Tumors |
| 69 | -6.44 | Multiple Human Tumors |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. A study evaluating various quinazoline derivatives found that they exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacterial strains . For example, certain derivatives displayed inhibition zones against Staphylococcus aureus and Escherichia coli, indicating their potential utility in treating infections caused by these pathogens.
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10-12 | 75-80 |
| Escherichia coli | 15 | 65 |
Other Biological Activities
Beyond antitumor and antimicrobial effects, quinazoline derivatives have demonstrated various other biological activities:
- Antiviral : Some derivatives exhibit anti-HIV activity.
- Antioxidant : They have shown potential in reducing oxidative stress.
- Anti-inflammatory : Certain compounds are effective in modulating inflammatory responses.
- Cyclic nucleotide phosphodiesterase (PDE) inhibition : This property is crucial for cardiovascular and neurological applications .
The mechanisms underlying the biological activities of quinazoline derivatives are multifaceted:
- Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Interaction with DNA : Some compounds may intercalate into DNA or interfere with DNA replication processes.
- Receptor Modulation : The ability to interact with various receptors (e.g., serotonin receptors) contributes to their diverse pharmacological effects .
Case Studies
Several studies have highlighted the efficacy of quinazoline derivatives in clinical and preclinical settings:
- A study conducted on a series of novel quinazoline derivatives indicated that specific substitutions significantly enhanced their antitumor activity against breast cancer cell lines .
- Another research effort focused on the antimicrobial properties revealed that specific structural modifications improved activity against resistant strains of bacteria .
Comparaison Avec Des Composés Similaires
Research Findings and Implications
Bioactivity Potential: The tetrahydroisoquinoline-carbonyl group in the target compound may mimic natural alkaloids, suggesting possible kinase or GPCR modulation, as seen in related isoquinoline derivatives .
Thermal Stability: Methoxyethyl and tetrahydroisoquinoline substituents likely result in a melting point >200°C, comparable to 3Aa (274–277°C) .
Synthetic Challenges: Bulky tetrahydroisoquinoline may reduce reaction yields compared to smaller substituents (e.g., triazoles), necessitating optimized coupling conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
